molecular formula C20H29NO2 B5627578 4-[4-(4-propylcyclohexyl)benzoyl]morpholine

4-[4-(4-propylcyclohexyl)benzoyl]morpholine

Cat. No. B5627578
M. Wt: 315.4 g/mol
InChI Key: NEUVJTZTUFZAIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to “4-[4-(4-propylcyclohexyl)benzoyl]morpholine,” often involves complex reactions. For example, the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole in the presence of triethylamine produced a specific bicyclohexane derivative as confirmed by X-ray crystallography (Katritzky et al., 1994). Similarly, various morpholine enamines react with methacryloyl chloride, yielding tricyclo[5.3.1.0]undecan-2,6-dione derivatives and substituted adamantane-2,4-diones, indicating a versatile approach to morpholine synthesis (Ahmed et al., 2006).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including the target compound, can be complex and diverse. For instance, the structure of morpholine enamines derived from cyclohexanone and their reactions with acryloyl chloride have been studied, revealing detailed insights into their molecular configurations (Ahmed et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions. Electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, for example, showcases the capability of morpholine to undergo oxidation and subsequent Michael type addition reactions with arenesulfinic acids (Nematollahi & Esmaili, 2010).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as those similar to “4-[4-(4-propylcyclohexyl)benzoyl]morpholine,” include their crystal structure and solubility. These properties are essential for understanding the compound's behavior in different environments and for its practical applications in synthesis and industry.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with other chemical entities, are critical for their utilization in chemical synthesis and potential pharmacological applications. The synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents exemplifies the chemical versatility and potential biological significance of morpholine derivatives (Panneerselvam et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-[4-(4-propylcyclohexyl)benzoyl]morpholine is involved in complex chemical reactions leading to the synthesis of various substituted tricyclo[5.3.1.04,9]undecan-2,6-diones, demonstrating its significance in the creation of intricate molecular structures (Ahmed et al., 2001).
  • The compound plays a crucial role in the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, a process that has been proven through X-ray crystallography, highlighting its importance in the formation of complex bicyclic structures (Katritzky et al., 1994).
  • In the field of enamine chemistry, this chemical is key in preparing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, showing its versatility in synthesizing diverse chemical structures (Ahmed & Hickmott, 1979).

Pharmaceutical Research

  • It has been used in the development of potential drugs, where chemical manipulations on morpholine-based molecules lead to candidates of therapeutic significance for various medical conditions (Kumar Rupak et al., 2016).
  • Its derivatives have been synthesized and assessed for their pharmacological properties, including potential effects on the central nervous system, showcasing its application in neurological research (Avramova et al., 1998).
  • Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role in combating neoplastic development, indicating its significance in cancer research (Al‐Ghorbani et al., 2017).

Other Applications

  • Unexpected products like 4-(benzoylthiocarbonyl)morpholine have been discovered during specific chemical reactions, contributing to the depth of understanding in organic chemistry (Liu et al., 2006).
  • The compound has been instrumental in the synthesis of novel Schiff bases with antimicrobial properties, underlining its potential in the development of new antibacterial and antifungal agents (Panneerselvam et al., 2005).

Safety and Hazards

The safety and hazards associated with “4-[4-(4-propylcyclohexyl)benzoyl]morpholine” would depend on its exact structure and use. Morpholine is flammable and corrosive .

Future Directions

The future directions for research on “4-[4-(4-propylcyclohexyl)benzoyl]morpholine” would depend on its potential applications. Given the interest in morpholine derivatives in pharmaceutical research , one possible direction could be the exploration of its biological activity.

properties

IUPAC Name

morpholin-4-yl-[4-(4-propylcyclohexyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20(22)21-12-14-23-15-13-21/h8-11,16-17H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUVJTZTUFZAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl[4-(4-propylcyclohexyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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